3,6-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide
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Overview
Description
3,6-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core, a thiazole ring, and various substituents. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the thiazole ring and other substituents. Common synthetic routes include:
Nitration and Reduction: Initial nitration of a benzothiophene derivative followed by reduction to introduce amino groups.
Sulfonamide Formation: Reaction of the amino group with thiazole-2-sulfonyl chloride to form the sulfonamide linkage.
Chlorination: Introduction of chlorine atoms at specific positions on the benzothiophene ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,6-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the thiazole ring or other substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene core or the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
3,6-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,6-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit topoisomerase II, leading to DNA double-strand breaks and cell death .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
3,6-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide is unique due to its specific combination of a benzothiophene core and a thiazole ring, which imparts distinct biological activities and chemical properties. This combination allows for a wide range of applications and potential therapeutic effects .
Properties
Molecular Formula |
C18H11Cl2N3O3S3 |
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Molecular Weight |
484.4 g/mol |
IUPAC Name |
3,6-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C18H11Cl2N3O3S3/c19-10-1-6-13-14(9-10)28-16(15(13)20)17(24)22-11-2-4-12(5-3-11)29(25,26)23-18-21-7-8-27-18/h1-9H,(H,21,23)(H,22,24) |
InChI Key |
INHWRGKZVUODGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl)S(=O)(=O)NC4=NC=CS4 |
Origin of Product |
United States |
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